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CalFluor 555 azide (chloride)

Cat. No.: B12373773
M. Wt: 926.5 g/mol
InChI Key: KHVJJFWLOGGQLW-UHFFFAOYSA-M
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Description

Significance of Fluorogenic Probes for Enhanced Signal-to-Background Ratios

A major challenge in fluorescence imaging is distinguishing the signal from the labeled target against the background fluorescence of unreacted probes. axispharm.com Fluorogenic probes, also known as "smart" probes, are designed to address this issue. nih.govresearchgate.net These probes are initially non-fluorescent or very dimly fluorescent and only become brightly fluorescent upon reacting with their specific target. biorxiv.orgnih.gov This "turn-on" mechanism significantly improves the signal-to-background ratio because the background fluorescence from unbound probes is minimized. biorxiv.orgnih.gov The result is clearer, more sensitive detection, which is especially crucial for imaging low-abundance molecules or for applications where washing away excess probe is difficult or impractical. nih.govbiorxiv.org

The CalFluor Probe Family: A Class of "No-Wash" Detection Reagents

The CalFluor (Click-Activated Luminogenic Fluorophores) probes are a prime example of fluorogenic reagents designed for bioorthogonal chemistry. nih.govacs.org Developed based on the principle of photoinduced electron transfer (PeT), these probes are initially in a quenched, non-fluorescent state. nih.govnih.gov They are engineered with an azide (B81097) group that, through a "click" reaction with an alkyne-tagged biomolecule, forms a triazole. nih.govevitachem.com This chemical transformation switches the probe to a highly fluorescent state. nih.gov A key advantage of the CalFluor family is that they enable sensitive detection of biomolecules under "no-wash" conditions. acs.orggenetoprotein.com This is particularly beneficial for live-cell imaging and for studying dynamic processes in whole organisms, such as developing zebrafish, where washing steps can be disruptive or impossible. nih.govnih.gov

Overview of CalFluor 555 Azide within the CalFluor Series

Within the palette of CalFluor probes that span the visible spectrum, CalFluor 555 azide is a specialized fluorogenic azide probe designed for detection in the orange-yellow range. nih.govmedchemexpress.com It remains non-fluorescent until it reacts with an alkyne via a copper-catalyzed or metal-free click reaction. genetoprotein.combroadpharm.com This reaction makes it a powerful tool for visualizing a wide array of alkyne-labeled biomolecules, including proteins, glycans, DNA, and RNA, in living cells and tissues. evitachem.comgenetoprotein.com The "555" in its name refers to its recommended excitation wavelength, which is compatible with common laser lines used in fluorescence microscopy. nih.govbroadpharm.com

Detailed Research Findings

The utility of CalFluor 555 azide is defined by its specific chemical and photophysical properties.

Table 1: Physicochemical Properties of CalFluor 555 Azide (Chloride)

Property Value Source
Molecular Formula C₄₁H₆₀ClN₇O₁₁S₂ invivochem.com
Molecular Weight 926.54 invivochem.com
Purity >95% (by HPLC) evitachem.com
Solubility Soluble in water and DMSO evitachem.com

| Storage Conditions | -20°C, desiccated | evitachem.com |

The defining feature of CalFluor 555 azide is its dramatic increase in fluorescence upon reacting with an alkyne to form a triazole. This fluorogenic effect is quantified by the change in its spectral properties.

Table 2: Spectral Properties of CalFluor 555 Before and After Click Reaction

Property CalFluor 555 Azide (Before Reaction) CalFluor 555 Triazole (After Reaction) Source
Absorption Maximum (λabs) 557 nm 561 nm nih.govevitachem.com
Emission Maximum (λem) 577 nm 583 nm nih.govevitachem.com
Quantum Yield (Φ) 0.0174 0.604 nih.gov

| Fluorescence Enhancement | - | 35-fold | nih.gov |

The mechanism behind this fluorescence activation involves the conversion of the electron-donating azide group into an electron-withdrawing triazole upon click chemistry. nih.gov In its initial azide form, the probe's fluorescence is quenched through photoinduced electron transfer (PeT). nih.gov The formation of the triazole disrupts this quenching mechanism, leading to a significant enhancement in fluorescence quantum yield. nih.gov This robust turn-on response allows for highly sensitive imaging with minimal background interference, as demonstrated in the labeling of alkyne-modified biomolecules in live cells and tissue slices. nih.govevitachem.com

Table 3: Compound Names Mentioned in this Article

Compound Name
CalFluor 555 azide (chloride)
AlexaFluor 594 alkyl azide
3-azido-7-hydroxycoumarin (B34554)
IRDye800CW
VGT-309
ICG (Indocyanine green)
IRDye QC-1
SiR-actin
SiR-tubulin
Jasplakinolide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H60ClN7O11S2 B12373773 CalFluor 555 azide (chloride)

Properties

Molecular Formula

C41H60ClN7O11S2

Molecular Weight

926.5 g/mol

IUPAC Name

3-[2-[2-[4-azido-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate;chloride

InChI

InChI=1S/C41H60N7O11S2.ClH/c1-45(2)31-11-13-33-38(27-31)59-39-28-32(46(3)4)12-14-34(39)41(33)35-29-36(43-44-42)40(58-24-22-56-20-18-48(7,8)16-10-26-61(52,53)54)30-37(35)57-23-21-55-19-17-47(5,6)15-9-25-60(49,50)51;/h11-14,27-30H,9-10,15-26H2,1-8H3;1H/q+1;/p-1

InChI Key

KHVJJFWLOGGQLW-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])N=[N+]=[N-].[Cl-]

Origin of Product

United States

Theoretical Underpinnings and Mechanistic Elucidation of Calfluor 555 Azide Fluorogenicity

Principles of Photoinduced Electron Transfer (PeT) in Fluorophore Quenching

Photoinduced Electron Transfer (PeT) is a fundamental mechanism responsible for the quenching of fluorescence in many molecular probe systems. nih.govwikipedia.org A typical PeT-based probe consists of a fluorophore covalently linked to a quencher moiety, which acts as an electron donor or acceptor. nih.govmdpi.com Upon excitation of the fluorophore by a photon, an electron is promoted to a higher energy orbital. In the absence of quenching, this electron would return to the ground state via the emission of a photon (fluorescence). wikipedia.org However, in a PeT system, if the quencher's frontier molecular orbitals are suitably aligned with those of the excited fluorophore, a non-radiative pathway is created. nih.gov An electron can transfer from the Highest Occupied Molecular Orbital (HOMO) of the quencher to the now-vacant HOMO of the excited fluorophore. nih.gov This process effectively de-excites the fluorophore without the emission of light, resulting in a quenched or "dark" state. researchgate.net The efficiency of this quenching is highly dependent on the electron-donating ability of the quencher and its spatial relationship to the fluorophore. nih.gov

The design of CalFluor 555 azide (B81097) is a direct application of the PeT principle. researchgate.netnih.gov In this system, the core rhodamine-based fluorophore is linked to an aryl azide group. This azide moiety serves as the PeT quencher. nih.govnih.gov When CalFluor 555 azide is in its native state, the azide group is a sufficiently potent electron donor. Upon excitation of the fluorophore, an efficient electron transfer occurs from the azide quencher to the fluorophore core, leading to effective fluorescence quenching. researchgate.net This process ensures that the probe exhibits minimal background fluorescence, a critical feature for high-contrast imaging applications. nih.govmssm.edu

The fluorescence of CalFluor 555 azide is "turned on" by the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click reaction". researchgate.net This reaction converts the electron-donating azide group into a 1,2,3-triazole ring. researchgate.net This chemical transformation has two profound effects that collaboratively disrupt the PeT process:

Electronic Effects: The triazole ring is significantly less electron-donating than the azide group from which it was formed. This change in electronic character makes the PeT process thermodynamically unfavorable. The energy level of the HOMO of the newly formed triazole is lowered, increasing the energy gap for electron transfer to the fluorophore and effectively shutting down the quenching pathway. researchgate.netnih.gov

Conformational Changes: Computational models and crystallographic data from similar systems suggest that the conversion to a triazole induces significant steric hindrance. nih.govrsc.org This forces the triazole ring and its appended aryl group to twist out of the plane of the fluorophore. This torsional strain prevents the lone pair electrons on the nitrogen atoms of the triazole from effectively donating electron density into the fluorophore's aromatic system, further diminishing its quenching capability. nih.gov

The combination of these electronic and conformational changes effectively eliminates the PeT quenching, causing the molecule to become highly fluorescent. researchgate.net

Computational Chemistry Approaches to Fluorophore Design

Computational chemistry, particularly methods rooted in quantum mechanics, has become an indispensable tool in the rational design and analysis of advanced fluorophores like the CalFluors. researchgate.netresearchgate.net These theoretical approaches allow researchers to predict and understand molecular properties such as geometry, electronic structure, and spectroscopic behavior before undertaking complex chemical syntheses. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. boisestate.eduaps.org For fluorogenic probes like CalFluor 555 azide, DFT calculations are employed to determine the most stable three-dimensional structures (energy minimization) of both the azide (quenched) and triazole (fluorescent) forms. mdpi.com

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals, particularly the HOMO. nih.gov The energy of the HOMO (EHOMO) of the quencher is a key predictor of PeT efficiency. A higher EHOMO indicates that the molecule is more easily oxidized and is a better electron donor, leading to more efficient quenching. DFT calculations predicted that the aryl azide quencher would have a sufficiently high HOMO energy level to facilitate PeT, while the corresponding triazole product would have a significantly lower HOMO energy, consistent with the observed fluorescence turn-on. nih.gov

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For a fluorogenic probe, a large change in quantum yield upon reaction is highly desirable. CalFluor 555 azide and its triazole product exhibit a dramatic difference in their quantum yields, which is the basis of their utility. nih.gov While precise computational prediction of quantum yields remains a complex challenge, the trends predicted by calculations align well with experimental data. nih.gov The calculations support a very low quantum yield for the azide form due to efficient PeT and a high quantum yield for the triazole product where PeT is suppressed. nih.gov

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Enhancement
CalFluor 555 azide5555780.017135x
CalFluor 555 triazole5615830.604

Table 1: Photophysical properties of CalFluor 555 azide and its corresponding triazole product in pH 7.4 phosphate-buffered saline. nih.gov

Electrochemical Investigations of Azide- and Triazole-Containing Fluorophores

Electrochemical methods, such as cyclic voltammetry, provide experimental validation for the electronic properties predicted by computational models. amazonaws.com These techniques measure the oxidation and reduction potentials of a molecule, offering direct insight into the ease with which it can donate or accept electrons. nih.gov

For the CalFluor series, electrochemical measurements were performed on the aromatic azide and triazole precursors. amazonaws.com The results confirmed that the azide compounds are more easily oxidized (have a lower oxidation potential) than their triazole counterparts. A modest correlation was found between the experimentally measured oxidation potentials and the HOMO energies calculated using DFT. nih.gov This correlation provides strong experimental support for the proposed PeT mechanism, confirming that the azide's superior electron-donating ability is responsible for its quenching effect, and the conversion to the less electron-donating triazole is responsible for the fluorescence enhancement. nih.gov

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of chemical compounds. It provides crucial data on the oxidation and reduction potentials of a molecule, which in the case of fluorogenic dyes like CalFluor 555 azide, reveals its propensity to engage in electron transfer processes that govern fluorescence quenching. nih.gov

In a typical cyclic voltammetry experiment for analyzing compounds like CalFluor 555 azide, the molecule of interest is dissolved in a suitable solvent, such as acetonitrile, containing a supporting electrolyte. nih.gov The potential of a working electrode is swept linearly versus a reference electrode, and the resulting current from electron transfer is measured. This process generates a voltammogram, from which the oxidation potential can be determined. nih.gov

Researchers have utilized cyclic voltammetry to measure the oxidation potentials of the azide-functionalized rhodamine core of CalFluor 555 and its resulting triazole product after the click reaction. nih.gov These measurements are fundamental to quantifying the electron-donating ability of the azide and triazole moieties and, consequently, their role in the PeT quenching mechanism. nih.gov

Correlation of Oxidation Potentials with Fluorogenic Performance

The superior fluorogenic performance of CalFluor 555 azide is directly linked to the difference in oxidation potentials between its azide (quenched) and triazole (fluorescent) forms. The underlying principle is that a lower oxidation potential corresponds to a greater propensity for the quenching group to donate an electron to the excited fluorophore, thus inhibiting fluorescence via PeT. nih.gov

In its pre-clicked state, the azide group on CalFluor 555 has a relatively low oxidation potential, making it an efficient electron donor that quenches the rhodamine fluorophore. The click reaction, which converts the azide to a triazole, is the critical step that alters this electrochemical property. The resulting triazole has a significantly higher oxidation potential. nih.gov This increased potential makes it a much poorer electron donor, thereby shutting down the PeT quenching pathway and allowing the rhodamine core to fluoresce brightly. nih.gov

The dramatic increase in fluorescence, often referred to as the fluorescence enhancement, is a direct consequence of this change in oxidation potential. Research has demonstrated a clear correlation: the greater the increase in oxidation potential upon converting the azide to a triazole, the more effective the "off-on" switching and the higher the fluorogenic response. nih.gov

The table below presents the electrochemical and photophysical properties of CalFluor 555 in its azide form and after its conversion to the corresponding triazole through a click reaction. This data illustrates the significant change in oxidation potential that underpins its fluorogenic behavior.

Table 1: Electrochemical and Photophysical Properties of CalFluor 555

Compound Excitation Max (nm) Emission Max (nm) Oxidation Potential (V) Fluorescence Enhancement
CalFluor 555 azide 555 578 N/A -
CalFluor 555 triazole 561 583 0.604 35x

Data sourced from a study on CalFluor probes. The oxidation potential was determined by cyclic voltammetry in acetonitrile. nih.gov

This quantitative data underscores the mechanistic basis for the fluorogenicity of CalFluor 555 azide, firmly linking its electrochemical properties to its function as a highly sensitive and specific fluorescent probe. nih.gov

Synthetic Strategies and Chemical Derivatization of Calfluor 555 Azide

Development of the Universal Motif for CalFluor Probes

A key innovation in the design of the CalFluor series is the development of a universal motif for creating fluorogenic azide (B81097) probes. nih.govacs.orgfigshare.commssm.edu This motif is based on the principle of photoinduced electron transfer (PeT). nih.govresearchgate.net In its "off" state, the azide group quenches the fluorescence of the dye scaffold through PeT. researchgate.net When the azide reacts with an alkyne via click chemistry, the resulting triazole is unable to participate in this quenching mechanism, leading to a significant increase in fluorescence (the "on" state). nih.govresearchgate.net This design principle is portable and has been successfully applied to a variety of fluorophore scaffolds to create a palette of probes that span the visible spectrum, from green to far-red wavelengths. nih.gov

Optimization of CalFluor 555 Azide Structure for Research Applications

The structure of CalFluor 555 azide has been carefully optimized to meet the demands of modern biological research, particularly for applications requiring high sensitivity and specificity. nih.gov This optimization has focused on improving solubility, reducing non-specific interactions, and enhancing the fluorogenic response. nih.gov

In the development of the CalFluor probes, various solubilizing groups were investigated to enhance their aqueous solubility and reduce aggregation. nih.gov While polyethylene (B3416737) glycol (PEG) linkers are a common strategy for improving the biocompatibility of fluorescent dyes, studies on the CalFluor series have indicated that zwitterionic modifications offer superior performance in terms of minimizing non-specific background fluorescence. nih.gov Specifically, a direct comparison between a bis-oligoethylene glycol functionalized azidofluorescein (B1206550) and the zwitterionic CalFluor 488 showed that the former exhibited higher non-specific background in cell labeling experiments. amazonaws.com Similarly, a sulfated predecessor to one of the CalFluor probes also resulted in higher background fluorescence. nih.gov These findings underscore the importance of the zwitterionic sulfo-betaine groups in the final optimized structure of the CalFluor probes, including CalFluor 555 azide. nih.gov

To validate the design principles of the CalFluor probes and to demonstrate the superiority of the zwitterionic modifications, a series of analog compounds were synthesized and evaluated. nih.govamazonaws.com These included probes with dimethoxy substitutions and those with oligoethylene glycol tails. amazonaws.com The comparative analysis of these analogs was instrumental in confirming the effectiveness of the PeT-based quenching mechanism across different fluorophore scaffolds and in demonstrating the enhanced performance of the zwitterionic CalFluors in biological imaging experiments. nih.gov For instance, the fluorescence enhancement upon click reaction was compared between the CalFluors and their dimethoxy-substituted counterparts, showing that the CalFluors performed at least as well and, in some cases, even better. nih.gov These comparative studies have been crucial in establishing the CalFluor probes as robust and sensitive tools for the detection of alkyne-labeled biomolecules in a variety of settings, including live cells and tissue sections. nih.gov

PropertyCalFluor 555 AzideCalFluor 555 Triazole
Excitation Maximum (nm) 555561
Emission Maximum (nm) Not Applicable (Quenched)583
Quantum Yield Very Low0.604
Fluorescence Enhancement -35-fold

This table summarizes the photophysical properties of CalFluor 555 azide before and after the click reaction, highlighting its fluorogenic nature. nih.gov

Solubilizing GroupPerformance in Reducing Non-Specific BindingReference
Zwitterionic (Sulfo-betaine) Superior nih.gov
Oligoethylene Glycol Inferior to Zwitterionic nih.govamazonaws.com
Sulfate Inferior to Zwitterionic nih.gov

This table provides a comparative overview of the performance of different solubilizing groups used in the development and optimization of CalFluor probes.

Bioorthogonal Reactivity and Catalysis with Calfluor 555 Azide

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used "click chemistry" reaction due to its rapid reaction rate and the commercial availability of a wide range of conjugates. sciety.orgbiorxiv.orgresearchgate.net In this reaction, the azide (B81097) group of CalFluor 555 azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole product. evitachem.com This reaction is known for being fast, often completing within minutes under mild, aqueous conditions. evitachem.combiorxiv.org However, a significant challenge for intracellular labeling in live cells is the toxicity associated with the high copper concentrations (typically 50-100 µM) required for the reaction. biorxiv.orgbiologists.com

Reaction Kinetics and Efficiency of CalFluor 555 Azide in CuAAC

The kinetics of CuAAC reactions are influenced by several factors, including the concentrations of the copper catalyst and any chelating ligands present. nih.gov Studies have shown that electron-rich aryl azides, like the CalFluor probes, generally exhibit more rapid copper-catalyzed click reactions. nih.gov The reaction between CalFluor 555 azide and an alkyne results in the formation of a triazole, which alters the electronic structure of the compound and activates its fluorescence. evitachem.com The efficiency of this labeling allows for clear fluorescence to be observed over background noise just minutes into the reaction. nih.gov

Influence of Copper-Chelating Ligands on CuAAC Performance with CalFluor 555 Azide

To mitigate copper-induced toxicity and improve reaction kinetics, various copper-chelating ligands have been developed. biorxiv.orgmdpi.com Ligands such as THPTA and BTTAA stabilize the Cu(I) oxidation state in aqueous solutions, which enhances the reaction rate and protects cells from damage by sequestering copper ions. 2bscientific.com The use of these ligands can significantly increase the sensitivity of alkyne detection. 2bscientific.com Some research has focused on creating azides that have their own copper-chelating capabilities, which can dramatically increase the effective copper concentration at the reaction site, thereby boosting the reaction rate. 2bscientific.comnih.gov These "chelating azides" can even offset the need for additional accelerating ligands like THPTA. nih.gov

DNA-Enhanced CuAAC Ligands for Intracellular Biomolecule Detection with CalFluor 555 Azide

A recent innovation in CuAAC is the development of DNA-conjugated ligands, such as BTT-DNA, to facilitate intracellular labeling. sciety.orgbiorxiv.orgnih.gov These ligands localize copper ions near the reaction site, allowing for efficient ligation at much lower copper concentrations and reducing cytotoxicity. sciety.orgbiorxiv.org This approach has been shown to be effective for labeling various intracellular biomolecules, including nascent RNAs and phospholipids, in live cells. sciety.orgresearchgate.netnih.gov In studies, a DNA-conjugated ligand, BTT(1,2)-DNA, demonstrated superior performance in accelerating CuAAC reactions with various dyes, including CalFluor 555 azide, compared to the non-DNA-bearing ligand BTTAA, even at nanomolar concentrations without the need for free Cu(I). researchgate.netbiologists.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative click chemistry reaction that does not require a metal catalyst. medchemexpress.commedchemexpress.com This method is highly selective and can be used for intracellular labeling. biorxiv.org

Metal-Free Click Chemistry Activation of CalFluor 555 Azide

In SPAAC, CalFluor 555 azide reacts with a strained cyclooctyne (B158145), such as those containing DBCO or BCN groups, to form a stable triazole. medchemexpress.commedchemexpress.com The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed without a catalyst. thermofisher.cnsigmaaldrich.com This metal-free approach avoids the cytotoxicity associated with copper catalysts, making it particularly suitable for live-cell imaging. thermofisher.cn The reaction is efficient and results in a stable, irreversible covalent bond. thermofisher.cn

Comparative Analysis of CuAAC vs. SPAAC Efficiency for CalFluor 555 Azide

Both CuAAC and SPAAC are effective methods for labeling biomolecules with probes like CalFluor 555 azide. medchemexpress.commedchemexpress.comevitachem.com The choice between the two often depends on the specific application.

CuAAC is generally faster and benefits from a wide variety of commercially available reagents. sciety.orgbiorxiv.org However, the requirement for a copper catalyst can be a significant drawback for live-cell applications due to toxicity. biorxiv.orgbiologists.com The development of advanced copper-chelating ligands and chelating azides has helped to mitigate this issue. 2bscientific.comnih.gov

SPAAC offers the major advantage of being metal-free, which eliminates concerns about copper toxicity. thermofisher.cn However, SPAAC can be limited by the commercial availability and stability of cyclooctyne reagents, as well as potential side reactions with cellular nucleophiles. biorxiv.org In some proteomics studies, CuAAC has been shown to have higher labeling efficiency and specificity compared to SPAAC, which can exhibit higher background signals. nih.govnih.gov

Data Tables

Table 1: Comparison of CuAAC and SPAAC for CalFluor 555 Azide Labeling

FeatureCuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)
CatalystCopper(I) evitachem.comNone (metal-free) medchemexpress.commedchemexpress.com
Reaction PartnersTerminal alkyne evitachem.comStrained cyclooctyne (e.g., DBCO, BCN) medchemexpress.commedchemexpress.com
Primary AdvantageFast reaction kinetics, wide reagent availability sciety.orgbiorxiv.orgBiocompatible (no metal toxicity), high selectivity biorxiv.orgthermofisher.cn
Primary DisadvantagePotential copper cytotoxicity in live cells biorxiv.orgbiologists.comLimited availability and stability of reagents, potential for side reactions biorxiv.org

Considerations for Bioorthogonal Reaction Conditions

The successful application of CalFluor 555 azide in bioorthogonal labeling experiments hinges on the careful optimization of reaction conditions. Factors such as pH and the management of background fluorescence are critical for achieving high signal-to-noise ratios and ensuring the reliability of experimental outcomes.

Impact of pH on Fluorescence Activity and Reaction Rates

The fluorescence of many organic dyes is sensitive to the pH of the surrounding environment, which can influence their protonation state and, consequently, their electronic and photophysical properties. For bioorthogonal probes, pH stability is a desirable characteristic, particularly for live-cell imaging where physiological pH must be maintained.

CalFluor 555 azide is based on a rhodamine scaffold. Rhodamine dyes are generally known for their photostability and relative insensitivity to pH fluctuations in the physiological range compared to fluorescein-based dyes. Research on the CalFluor series of probes has indicated that fluorescein-based members, such as CalFluor 488 and CalFluor 580, can exhibit pH-dependent fluorescence, especially when conjugated to anionic biomolecules like oligonucleotides. nih.gov In contrast, the rhodamine-based probes, including CalFluor 555 and CalFluor 647, are less susceptible to such pH effects. nih.gov

The standard bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is typically performed in a buffered solution to maintain a stable pH, often around 7.4, which is compatible with most biological specimens. nih.gov The fluorescence quantum yields of the CalFluor azide probes and their resulting triazole products have been characterized in phosphate-buffered saline (PBS) at pH 7.4, confirming their utility under these standard physiological conditions. nih.gov While significant deviations from physiological pH are generally avoided in live-cell experiments to maintain cellular health, the inherent stability of the rhodamine core of CalFluor 555 azide provides a broader experimental window and more reliable quantification of labeled biomolecules in environments where minor pH changes might occur.

Table 1: pH Considerations for CalFluor Probes

Probe Family Example Probe(s) pH Sensitivity Recommended Operating pH Citation
Rhodamine-based CalFluor 555, CalFluor 647 Less sensitive Physiological pH (e.g., 7.4) nih.gov

Minimizing Background Fluorescence from Unreacted Probe

This property enables "no-wash" imaging protocols, which are particularly advantageous for in vivo studies or for imaging delicate cellular structures where wash steps could perturb the sample. nih.govaxispharm.com2bscientific.comevitachem.com In many applications, the signal from the reacted CalFluor 555 azide is sufficiently bright to be detected above the negligible fluorescence of the excess, unreacted probe. nih.gov

However, in some instances, such as when using higher probe concentrations, some background fluorescence may become apparent. nih.gov In such cases, simple and effective strategies can be employed to further reduce background and enhance the signal-to-noise ratio:

Washing: A straightforward approach to remove unreacted probe is to perform one or more wash steps after the labeling reaction is complete. Replacing the reaction mixture with fresh buffer, such as phosphate-buffered saline (PBS), is often sufficient to eliminate any residual background fluorescence. nih.govamazonaws.com

Optimization of Probe Concentration: Using the lowest effective concentration of CalFluor 555 azide can help to minimize potential background. Titrating the probe concentration is a standard optimization step for any new experimental setup. thermofisher.com

Real-time Imaging: The fluorogenic nature of CalFluor 555 azide allows for the real-time monitoring of the bioorthogonal reaction. This enables researchers to image at time points where the specific signal has developed sufficiently while the background from the unreacted probe remains low. nih.gov

Table 2: Strategies for Minimizing Background Fluorescence

Strategy Description Applicability Citation
Fluorogenic Probe Design CalFluor 555 azide is inherently non-fluorescent until it reacts with an alkyne. Primary method of background reduction. nih.govaxispharm.com2bscientific.com
No-Wash Imaging The high signal-to-background ratio of the reacted probe often allows for imaging without removing the unreacted probe. Ideal for live-cell and in vivo imaging. nih.govevitachem.com
Post-Reaction Wash Steps A single wash with a buffered solution like PBS can effectively remove unbound probe. Used when background from higher probe concentrations is observed. nih.govamazonaws.com

| Concentration Optimization | Using the minimal necessary concentration of the probe reduces the pool of potential background signal. | General good practice for fluorescence microscopy. | thermofisher.com |

Advanced Methodologies for Imaging and Detection Utilizing Calfluor 555 Azide

Fluorescence Microscopy Techniques

The unique characteristics of CalFluor 555 azide (B81097) make it a versatile tool for various fluorescence microscopy applications, from routine sample visualization to advanced high-resolution imaging.

Epifluorescence microscopy is a widely used technique for visualizing fluorescently labeled samples. CalFluor 555 azide is well-suited for this method, enabling the detection of metabolically labeled biomolecules such as glycans, proteins, DNA, and RNA in both cells and tissues. axispharm.comevitachem.com Its application in "no-wash" imaging is particularly noteworthy. axispharm.comevitachem.com This allows for the visualization of labeled molecules without the need for extensive wash steps to remove unbound probes, which is crucial for preserving the integrity of live cells. evitachem.com

In studies involving live cells, such as CHO K1 cells, CalFluor 555 azide has been used to label cell surface glycoproteins. amazonaws.com The probe's fluorogenic nature ensures that only the labeled molecules emit a strong signal, providing clear images with minimal background interference. 2bscientific.com Research has demonstrated its utility in labeling nascent RNAs in HeLa cells using 5-ethynyl uridine, showcasing its effectiveness in tracking intracellular processes. researchgate.net

Key Features for Epifluorescence Microscopy:

Fluorogenic Nature: Minimizes background from unbound probes. axispharm.com2bscientific.com

No-Wash Capability: Simplifies experimental workflows and is ideal for live-cell imaging. axispharm.comevitachem.com

Broad Biomolecule Labeling: Can be used to visualize a variety of alkyne-tagged biomolecules. axispharm.comevitachem.com

Confocal microscopy provides enhanced image resolution and optical sectioning capabilities compared to conventional epifluorescence microscopy, making it ideal for resolving subcellular structures. The brightness and photostability of the triazole formed from CalFluor 555 azide make it a suitable probe for the detailed three-dimensional reconstruction of cellular and intracellular details. scispace.com

The ability to perform no-wash labeling is also a significant advantage in confocal imaging, as it reduces background noise that can obscure fine details. 2bscientific.com This is particularly important when imaging thick tissue sections where probe removal can be challenging. vulcanchem.com Researchers have utilized CalFluor 555 azide in confocal microscopy to visualize the distribution of labeled biomolecules within specific organelles and cellular compartments. researchgate.netmdpi.com For example, it has been used to study the localization of newly synthesized proteins and glycans with high precision.

Advantages in Confocal Microscopy:

High Signal-to-Noise Ratio: The fluorogenic property leads to clearer images of subcellular structures. 2bscientific.com

3D Imaging: The bright signal is suitable for creating detailed three-dimensional reconstructions of cells. scispace.com

Deep Tissue Imaging: Reduced background is beneficial for imaging within thicker biological samples. vulcanchem.com

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) and Super-resolution Optical Fluctuation Imaging (SOFI), bypass the diffraction limit of light to achieve nanoscale resolution. While direct applications of CalFluor 555 azide in STED or SOFI are not extensively documented, the development of similar fluorogenic probes highlights the potential for this class of dyes in super-resolution imaging. acs.org For instance, related rhodamine-based probes have demonstrated suitability for live-cell STED imaging. acs.org

The photostability and brightness of the fluorophore are critical for super-resolution techniques. Organic dyes with high photostability and quantum yields are essential for the repeated excitation cycles required in STED and for generating the statistical data needed for SOFI. nih.govacs.org The development of probes like Phoenix Fluor 555 (PF555), a super-photostable organic dye, underscores the importance of these properties for long-term, live-cell, single-molecule imaging. nih.gov The principles behind CalFluor 555 azide's design, which result in a bright and stable signal upon reaction, are aligned with the requirements for super-resolution applications. nih.gov

Real-Time Imaging Strategies

The ability to monitor biological processes as they happen is a key advantage of live-cell imaging. CalFluor 555 azide's properties make it an excellent candidate for such dynamic studies.

The fluorogenic nature of CalFluor 555 azide allows for the real-time monitoring of the labeling reaction itself. amazonaws.com As the probe reacts with its alkyne target, the fluorescence signal increases, providing a direct readout of the reaction kinetics. nih.gov This has been demonstrated in live CHO K1 cells, where the labeling of cell surface glycans was imaged in real-time. amazonaws.com

This capability is invaluable for studying the dynamics of biomolecule synthesis, trafficking, and turnover. For example, researchers can track the incorporation of alkyne-modified metabolic precursors into newly synthesized proteins or glycans and follow their path through the cell. axispharm.comnih.gov Such experiments have been performed in various model systems, including developing zebrafish and mouse brain tissue slices, highlighting the probe's utility in complex biological contexts. axispharm.com2bscientific.com The rapid activation and bright signal allow for the capture of dynamic events with high temporal resolution.

Accurate quantification of fluorescence signals is essential for many biological studies. The fluorogenic properties of CalFluor 555 azide contribute to a high signal-to-noise ratio, which is crucial for reliable quantification. axispharm.com2bscientific.com The "turn-on" nature of the probe means that the background fluorescence is inherently low, leading to a significant enhancement in signal upon reaction. nih.gov

Research has quantified the fluorescence enhancement of CalFluor dyes upon reaction with alkynes. For CalFluor 555, a 20-fold increase in fluorescence has been reported. nih.gov This large dynamic range facilitates the sensitive detection and quantification of labeled molecules, even at low abundance. axispharm.com Studies have compared the labeling intensity of CalFluor 555 with other fluorogenic probes, demonstrating its robust performance in fixed and permeabilized cells. amazonaws.com The ability to achieve high signal intensity with low background allows for more precise measurements of changes in biomolecule concentration or localization over time.

Photophysical Properties of CalFluor 555 Azide

The table below summarizes the key photophysical properties of CalFluor 555 azide and its resulting triazole after the click reaction.

PropertyValueReference
Azide Form
FluorescenceNon-fluorescent medchemexpress.comaxispharm.com
Triazole Form (Post-Click Reaction)
Excitation Maximum (λex)555 nm medchemexpress.commedchemexpress.com
Emission Maximum (λem)583 nm evitachem.com
Fluorescence Enhancement~20-fold nih.gov
Quantum Yield (Φfl)0.351 nih.gov

Multi-Color Imaging and Orthogonal Labeling

The ability to simultaneously visualize multiple molecular targets within a single biological sample is crucial for unraveling complex cellular processes. CalFluor 555 azide, with its fluorogenic properties and bioorthogonal reactivity, serves as a powerful tool in advanced multi-color imaging experiments. This is achieved through careful selection of spectrally compatible fluorophores and the implementation of orthogonal labeling strategies, which allow for the specific and independent tagging of different biomolecules.

Two-Color Labeling with CalFluor 555 Azide and Other Fluorophores

Two-color imaging applications involving CalFluor 555 azide rely on the selection of a second fluorophore with minimal spectral overlap to ensure distinct detection. The choice of the partner dye depends on the specific requirements of the experiment, such as the desired emission color and the nature of the target.

A common strategy involves pairing CalFluor 555 azide with a blue-fluorescent nuclear stain like Hoechst 33342 . This allows for the simultaneous visualization of a specific alkyne-labeled biomolecule (tagged with CalFluor 555) and the cell nucleus. For instance, in studies of DNA replication, cells can be incubated with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an alkyne-modified nucleoside that is incorporated into newly synthesized DNA. Subsequent labeling with CalFluor 555 azide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction reveals the sites of DNA synthesis in orange-red. A final staining step with Hoechst 33342 provides a blue counterstain for the nuclei, enabling clear demarcation of cellular compartments. nih.govgoogle.comescholarship.org

For the detection of a second protein or biomolecule, spectrally distinct fluorophores from the Alexa Fluor family are often employed. For example, Alexa Fluor 647 azide can be used in conjunction with CalFluor 555 azide for two-color labeling of different molecular populations. nih.govbiorxiv.org The significant separation in their emission spectra (orange-red for CalFluor 555 and far-red for Alexa Fluor 647) minimizes crosstalk between the detection channels. This approach has been used to compare the labeling efficiency of fluorogenic probes like CalFluor 555 azide with constitutively fluorescent dyes like Alexa Fluor 647 azide, highlighting the lower background of the former in no-wash imaging protocols. nih.gov

The selection of appropriate filter sets is critical for successful two-color imaging. For a combination of CalFluor 555 and a far-red dye like Alexa Fluor 647, distinct filter sets for Cy3 (for CalFluor 555) and Cy5 (for Alexa Fluor 647) are typically used to acquire images sequentially, which are then merged to create a composite image.

Table 1: Spectrally Compatible Fluorophores for Two-Color Imaging with CalFluor 555 Azide

FluorophoreExcitation Max (nm)Emission Max (nm)ColorNotes
CalFluor 555 (triazole) 561583Orange-RedReacts with alkyne-modified targets. axispharm.com
Hoechst 33342 350461BlueNuclear counterstain. clinisciences.com
Alexa Fluor 488 490525GreenSpectrally distinct from CalFluor 555. axispharm.comprotilatky.cz
Alexa Fluor 647 650668Far-RedMinimal spectral overlap with CalFluor 555, suitable for multiplexing. protilatky.czresearchgate.net
CF®488A 490515GreenAlternative green fluorophore. clinisciences.com

This table is interactive. You can sort the columns by clicking on the headers.

Strategies for Orthogonal Bioorthogonal Reactions in Multi-Target Imaging

To label multiple targets with distinct probes simultaneously, a set of mutually orthogonal bioorthogonal reactions is required. This means that each reactive pair engages only with its specific counterpart, without cross-reactivity. The azide-alkyne cycloaddition, the cornerstone of CalFluor 555 azide labeling, can be paired with other bioorthogonal reactions to achieve multi-target imaging.

A well-established orthogonal pairing is the combination of azide-alkyne cycloaddition with the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO) . thno.orgnih.goviris-biotech.de These two "click" reactions can proceed concurrently in the same biological environment without interfering with one another. nih.gov This dual-labeling strategy allows for the precise and simultaneous tagging of two different biomolecules.

In a typical experiment, one population of molecules is metabolically or genetically labeled with an alkyne, while a second population is labeled with a TCO. The sample is then treated with a mixture of CalFluor 555 azide and a tetrazine-functionalized fluorophore with a different emission color (e.g., a far-red or green dye). The CalFluor 555 azide will specifically react with the alkyne-tagged molecules, while the tetrazine-dye will exclusively label the TCO-tagged molecules. This results in a two-color image where each color represents a distinct molecular species.

The choice of the strained alkyne in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) is also a consideration. Cyclooctynes like dibenzoannulated cyclooctyne (B158145) (DBCO) are commonly used for their reactivity and stability. iris-biotech.de The orthogonality of the SPAAC (e.g., azide-DBCO) and IEDDA (tetrazine-TCO) reactions provides a robust platform for multiplexed imaging in living cells. thno.orgnih.gov

Another potential orthogonal reaction is the isonitrile-tetrazine cycloaddition. acs.org This reaction is orthogonal to the azide-alkyne cycloaddition, opening up possibilities for three-color imaging when combined with a third orthogonal reaction pair.

Table 2: Orthogonal Bioorthogonal Reaction Pairs for Multi-Target Imaging

Reaction 1 (for CalFluor 555 Azide)Reactive Partners 1Reaction 2 (Orthogonal)Reactive Partners 2
Azide-Alkyne Cycloaddition (CuAAC or SPAAC)Azide (on CalFluor 555) + Alkyne (on target 1)Inverse-Electron-Demand Diels-Alder (IEDDA)Tetrazine (on second probe) + trans-cyclooctene (TCO) (on target 2)
Azide-Alkyne Cycloaddition (SPAAC)Azide (on CalFluor 555) + Cyclooctyne (e.g., DBCO) (on target 1)Inverse-Electron-Demand Diels-Alder (IEDDA)Tetrazine (on second probe) + trans-cyclooctene (TCO) (on target 2)
Azide-Alkyne CycloadditionAzide (on CalFluor 555) + Alkyne (on target 1)Isonitrile-Tetrazine CycloadditionIsonitrile (on target 2) + Tetrazine (on second probe)

This table is interactive. You can sort the columns by clicking on the headers.

The development and application of these multi-color and orthogonal labeling strategies, centered around versatile probes like CalFluor 555 azide, are continually advancing the frontiers of biological imaging, enabling a more detailed and dynamic understanding of the intricate molecular choreography within living systems.

Applications of Calfluor 555 Azide in Biomedical Research Disciplines

Visualization of Metabolically Labeled Biomolecules

CalFluor 555 azide (B81097) is a fluorogenic probe designed for the visualization of biomolecules that have been metabolically labeled with an alkyne group. nih.gov2bscientific.com The probe itself is largely non-fluorescent but becomes highly fluorescent upon reacting with an alkyne via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or metal-free click chemistry. nih.govevitachem.comaxispharm.com This "turn-on" mechanism is based on the principle of photoinduced electron transfer (PeT), which is disrupted when the azide is converted to a triazole, resulting in a significant increase in fluorescence. nih.gov This property is particularly advantageous for imaging in complex biological environments, as it allows for sensitive detection of labeled molecules with minimal background signal, often eliminating the need for wash steps that can be problematic in live-cell or tissue imaging. nih.gov2bscientific.comaxispharm.com

Glycans, complex carbohydrates present on cell surfaces and proteins, play crucial roles in cellular communication, recognition, and disease. CalFluor 555 azide provides a powerful tool for imaging glycans by targeting alkyne-modified sugar precursors that are incorporated into cellular glycans through the cell's own metabolic pathways. nih.gov2bscientific.com

Researchers can visualize cell-surface glycoproteins by first introducing terminal alkynes into sialic acid residues. nih.gov This is achieved by metabolically labeling cells with an alkyne-bearing precursor, such as peracetylated N-pentynoyl mannosamine (B8667444) (Ac₄ManNAl). nih.gov Once incorporated, the alkyne handles on the cell surface are available for reaction.

In studies using Human Embryonic Kidney (HEK) 293T cells, those treated with Ac₄ManNAl were subsequently exposed to a reaction cocktail containing CalFluor 555 azide. nih.gov For live-cell imaging, robust labeling of cell surface glycans was observed after a short incubation period without needing to wash away the excess probe. nih.gov Control cells, treated with a non-alkyne-containing sugar (peracetylated N-acetylmannosamine, Ac₄ManNAc), showed no detectable fluorescence, confirming the specificity of the reaction. nih.gov The probe has also been used successfully for no-wash labeling of glycoproteins on fixed cells, although different catalyst concentrations may be required to achieve robust labeling. nih.gov

Table 1: Research Findings on Labeling Cell-Surface Glycoproteins with CalFluor 555 Azide

Cell TypeConditionMetabolic LabelLabeling Cocktail ComponentsKey FindingSource(s)
HEK 293TLive Cells50 µM Ac₄ManNAl10 µM CalFluor 555 azide, 50 µM CuSO₄, 300 µM BTTAA, 5 mM sodium ascorbateRobust, specific labeling of cell-surface glycans achieved without wash steps. nih.gov
HEK 293TFixed Cells50 µM Ac₄ManNAl10 µM CalFluor 555 azide, 1 mM CuSO₄, 100 µM TBTA, 2 mM sodium ascorbateStrong labeling was achieved with higher catalyst concentrations. A single wash step could eliminate minor background fluorescence. nih.govamazonaws.com
CHO K1Live & FixedAc₄ManNAlSimilar to HEK 293T protocolsSuccessful no-wash labeling of glycoproteins demonstrated the probe's utility across different cell lines. amazonaws.com

The utility of CalFluor probes extends to in vivo imaging in model organisms like the zebrafish (Danio rerio), which is valued in developmental biology for its optical transparency. google.com To visualize sialic acids during development, zebrafish embryos were injected with an alkyne-modified sialic acid precursor (SiaNAl) at the single-cell stage. nih.govgoogle.com

After allowing the embryos to develop for 24 to 36 hours, they were simply bathed in a solution containing a CalFluor probe and the copper catalyst. nih.govgoogle.com This procedure resulted in bright, alkyne-dependent fluorescence on the cells of the enveloping layer. nih.gov The signal appeared within minutes and reached its maximum intensity after approximately 20 minutes, demonstrating the probe's capacity for real-time imaging in a live, developing organism without the need for disruptive washing procedures. google.com

Table 2: Research Findings on Imaging Sialic Acids in Zebrafish with CalFluor Probes

OrganismDevelopmental StageMetabolic LabelLabeling MethodKey FindingSource(s)
Zebrafish (Danio rerio)24-36 hours post-fertilizationSiaNAl (injected at single-cell stage)Embryos bathed in solution of CalFluor probe and copper catalystBright, alkyne-specific fluorescence observed on enveloping layer cells, enabling no-wash, real-time imaging of glycan distribution in a live organism. nih.govgoogle.com

CalFluor 555 azide is also instrumental in tracking the synthesis of DNA and RNA. This is accomplished by introducing alkyne-modified nucleosides into cells, which are then incorporated into newly synthesized nucleic acids. The subsequent click reaction with CalFluor 555 azide fluorescently tags these nascent molecules. nih.gov2bscientific.com

To track DNA replication, cells are incubated with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an alkyne-containing analog of thymidine. google.com EdU is incorporated into DNA during the S-phase of the cell cycle. Following incorporation, cells are typically fixed and permeabilized to allow the CalFluor 555 azide and click chemistry reagents to access the nucleus.

In studies with HEK 293T cells, those pulsed with EdU were fixed and then treated with CalFluor 555 azide and a copper catalyst system. google.com This resulted in strong and specific labeling of the nucleus in cells that had undergone DNA synthesis. google.com The fluorogenic nature of CalFluor 555 azide provided a high signal-to-background ratio, clearly distinguishing replicating cells from non-replicating ones. google.comescholarship.org The rhodamine-based structure of CalFluor 555 was noted to label intracellular DNA more strongly than some fluorescein-based probes in the same family. google.com

Table 3: Research Findings on Detecting Newly Synthesized DNA with CalFluor 555 Azide

Cell TypeMetabolic LabelPost-LabelingLabeling Cocktail ComponentsKey FindingSource(s)
HEK 293TEdUFixed and permeabilized10 µM CalFluor 555 azide, 1 mM CuSO₄, 100 µM TBTA, 2 mM sodium ascorbateProvided strong, specific, no-wash labeling of newly synthesized DNA in the nucleus. google.comescholarship.org
HEK 293TEdUFixed and permeabilized1 µM CalFluor 555 azide with TBTA-catalyzed click conditionsDemonstrated superior performance with high signal intensity compared to other fluorogenic probes like 3-azido-7-hydroxycoumarin (B34554). escholarship.org

Similar to DNA tracking, the synthesis of new RNA can be visualized using 5-ethynyluridine (B57126) (EU), an alkyne-modified analog of uridine. nih.govnih.gov When cells are supplied with EU, it is incorporated into newly transcribed RNA molecules. nih.govnih.govbiorxiv.org

Following EU incorporation, cells are fixed, permeabilized, and subjected to a click reaction with CalFluor 555 azide. This allows for the visualization of nascent RNA within different cellular compartments. escholarship.org Research has shown that this method can be used to label newly synthesized RNA in the nucleus and cytoplasm. escholarship.orgbiorxiv.org The efficiency of CalFluor 555 azide in this application provides a clear picture of transcriptional activity, and its performance has been compared favorably against other fluorogenic probes under similar conditions. escholarship.org

Table 4: Research Findings on Visualizing Nascent RNA with CalFluor 555 Azide

Cell TypeMetabolic LabelPost-LabelingLabeling Cocktail ComponentsKey FindingSource(s)
HEK 293T1 mM EUFixed and permeabilized5 µM CalFluor 555 azide with copper catalystEnabled no-wash labeling and quantification of newly synthesized RNA. nih.govescholarship.org
HEK 293TEUFixed and permeabilized1 µM CalFluor 555 azide with TBTA-catalyzed click conditionsShowed strong labeling intensity in comparison to other probes, highlighting its sensitivity for RNA detection. escholarship.org

Protein Bioconjugation and Proteomics

The ability to specifically label and visualize proteins is fundamental to understanding their function. CalFluor 555 azide, in conjunction with metabolic labeling and click chemistry, provides a powerful method for studying proteins.

Labeling of Newly Synthesized Proteins (HPG Incorporation)

A key application of CalFluor 555 azide is in the detection of newly synthesized proteins. nih.gov This is often achieved by introducing a non-canonical amino acid containing an alkyne group, such as L-homopropargylglycine (HPG), into the cellular environment. nih.govnih.gov HPG is an analog of the amino acid methionine and can be incorporated into nascent polypeptide chains during protein synthesis. nih.govnih.gov

Once cells have been cultured in a medium containing HPG, they are fixed and permeabilized. nih.gov CalFluor 555 azide can then be introduced, which will covalently bind to the alkyne group of the incorporated HPG via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. nih.govnih.gov This reaction renders the CalFluor 555 azide fluorescent, allowing for the specific visualization of proteins that were synthesized during the HPG incubation period. nih.govnih.gov This technique, often referred to as fluorescent non-canonical amino acid tagging (FUNCAT), distinguishes newly made proteins from the pre-existing proteome. nih.gov Studies have demonstrated the successful use of CalFluor probes for the robust detection of newly synthesized proteins containing HPG. nih.govgoogle.com

Analysis of Alkyne-Tagged Proteins in vitro and in Cells

Beyond the labeling of newly synthesized proteins, CalFluor 555 azide is also utilized for the analysis of proteins that have been tagged with alkynes through other means, both in controlled in vitro settings and within living or fixed cells. nih.govacs.org This allows for the investigation of specific proteins or protein populations that have been chemically or genetically modified to include an alkyne handle.

The fluorogenic nature of CalFluor 555 azide is particularly advantageous in these applications, as it provides a high signal-to-noise ratio for detecting the labeled proteins. acs.org This enables sensitive visualization even at low concentrations. acs.org Following the click reaction, the fluorescently tagged proteins can be analyzed using various techniques. For instance, in-gel fluorescence scanning after sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to detect alkyne-labeled proteins that have reacted with CalFluor 555 azide. acs.org

Application in Model Organisms and Complex Biological Samples

The utility of CalFluor 555 azide extends beyond cultured cells to more complex biological systems, providing insights into dynamic processes in whole organisms and tissues. nih.gov2bscientific.com

Mammalian Cell Culture Studies (Live and Fixed Cells)

CalFluor 555 azide is extensively used in studies involving mammalian cell cultures, compatible with both live and fixed cell imaging protocols. nih.govescholarship.org In live-cell imaging, the probe's ability to become fluorescent only upon reaction is crucial, as it minimizes the need for washing steps that can be detrimental to cell health. nih.govevitachem.com This allows for the real-time visualization of alkyne-labeled biomolecules. nih.gov

For fixed cells, CalFluor 555 azide also provides robust labeling. nih.govescholarship.org Researchers have successfully used it to visualize various alkyne-labeled biomolecules, including proteins, glycans, and nucleic acids, in cell lines such as HEK 293T and CHO K1. nih.govescholarship.org While some background fluorescence might be observed at higher concentrations in fixed cells, a simple wash step is generally sufficient to eliminate it. nih.govescholarship.org The choice of copper catalyst and ligands can be optimized for either live or fixed cell conditions to ensure efficient labeling. nih.gov For instance, two-color imaging has been demonstrated by using CalFluor 555 to label alkyne-containing molecules and another dye, like Hoechst 33342, to stain the cell nucleus. nih.govgoogle.com

Cell Type Condition Target Biomolecule Labeling Method Outcome
HEK 293TLiveCell-surface glycoconjugatesMetabolic labeling with Ac4ManNAl followed by click reaction with CalFluor 555 azideNo-wash imaging of labeled glycans
HEK 293TFixedNewly synthesized DNAMetabolic labeling with EdU followed by click reaction with CalFluor 555 azideRobust, no-wash labeling of DNA
CHO K1FixedCell-surface glycoproteinsMetabolic labeling with Ac4ManNAl followed by click reaction with CalFluor 555 azideEfficient labeling, with a single wash step to reduce background
HEK 293TFixedNewly synthesized proteinsMetabolic labeling with HPG followed by click reaction with CalFluor probesRobust detection of nascent proteins

Developmental Biology Research (e.g., Zebrafish Embryos)

The zebrafish (Danio rerio) is a powerful model organism in developmental biology due to its optical transparency and rapid external development. nih.govconfocalnl.combiobide.com CalFluor 555 azide has been effectively employed in this system to study dynamic biological processes. nih.gov2bscientific.com

Researchers have used CalFluor probes to image alkyne-labeled biomolecules, such as glycans, in developing zebrafish embryos. nih.gov By injecting alkyne-modified sugars into the embryos at an early stage, scientists can track the incorporation and localization of these sugars into glycoconjugates as the embryo develops. nih.gov The subsequent addition of CalFluor 555 azide allows for the visualization of these processes in real-time and in a spatially resolved manner within the living organism. nih.gov This approach has been used to observe the distribution of sialic acids on the surface of live developing zebrafish. nih.gov

Tissue Imaging (e.g., Mouse Brain Tissue Slices)

CalFluor 555 azide is also a valuable tool for imaging biomolecules within the complex environment of tissue samples. nih.gov2bscientific.com Studies have demonstrated its use in visualizing alkyne-labeled molecules in mouse brain tissue slices. nih.gov2bscientific.com

Microbial Systems Research (e.g., Bacterial Cell Wall Synthesis)

The investigation of bacterial cell wall synthesis is critical for understanding microbial growth, division, and the mechanisms of antibiotic action. CalFluor 555 azide has emerged as a valuable tool in this area, primarily through its application in bioorthogonal chemistry. mdpi.com This approach allows for the specific labeling and visualization of newly synthesized peptidoglycan (PG), a major component of the bacterial cell wall, without significantly perturbing the biological system. escholarship.orgresearchgate.net

The primary strategy involves a two-step metabolic labeling process. mdpi.comnih.gov First, bacteria are cultured in the presence of an unnatural D-alanine analog that has been chemically modified to contain a bioorthogonal functional group, such as a cyclooctyne (B158145) or another alkyne. escholarship.org These alkyne-modified D-alanine molecules are recognized by the bacterial enzymes responsible for cell wall construction and are incorporated into the nascent peptidoglycan chains. escholarship.orggoogle.com

In the second step, the azide group on the CalFluor 555 molecule selectively reacts with the alkyne group incorporated into the peptidoglycan. escholarship.org This reaction, known as an azide-alkyne cycloaddition or "click chemistry," forms a stable covalent bond. nih.gov The result is the attachment of the bright, photostable CalFluor 555 fluorophore directly to the sites of new cell wall synthesis, enabling high-resolution visualization via fluorescence microscopy. nih.govnih.gov This method offers significant advantages for imaging studies, especially in environments where washing away unreacted probes is challenging. escholarship.org

Detailed Research Findings

Research has demonstrated the utility of this technique across various bacterial species. For instance, cyclooctyne-functionalized D-alanine analogs have been successfully used to image peptidoglycan in Listeria monocytogenes. google.com Competition experiments confirmed that the labeling was specific, as the fluorescence intensity decreased when an excess of natural D-alanine was added. google.com This methodology has also been applied to visualize peptidoglycan synthesis within live mammalian cells infected with the intracellular pathogen Mycobacterium marinum, showcasing its power in studying host-pathogen interactions. escholarship.org

The CalFluor series of dyes, including CalFluor 555, are designed based on the principle of photoinduced electron transfer (PeT). nih.gov The azide-bearing form of the dye is initially in a low-fluorescence or "quenched" state. Upon reacting with an alkyne via click chemistry to form a triazole, the PeT process is suppressed, leading to a significant enhancement in fluorescence. nih.gov This "turn-on" characteristic is highly advantageous as it reduces background noise from unreacted probes, enabling no-wash live-cell imaging. escholarship.org

Data Tables

The following tables provide key data regarding the properties of CalFluor dyes and summarize relevant research findings.

Table 1: Properties of CalFluor Dyes This table presents the fluorescence characteristics of various CalFluor azide probes, highlighting their spectral properties and fluorescence enhancement upon reaction.

FluorophoreExcitation Max (nm)Emission Max (nm)Fluorescence Enhancement (-fold)
CalFluor 48849552040
CalFluor 555 558 578 20
CalFluor 58058060511
CalFluor 64765067080
Data sourced from a study on fluorogenic azide probes. nih.gov

Table 2: Summary of Research Findings in Bacterial Cell Wall Labeling This table summarizes key applications and findings from studies utilizing azide-alkyne click chemistry for visualizing bacterial peptidoglycan synthesis.

Bacterial SpeciesLabeling StrategyKey Findings & ApplicationsCitation
Listeria monocytogenesMetabolic labeling with cyclooctyne D-alanine analogs followed by reaction with a fluorogenic azide probe.Demonstrated successful imaging of peptidoglycan. Fluorescence was concentrated at the bacterial cell walls. google.com
Mycobacterium marinumUse of unnatural D-alanine analogues with cyclooctynes in conjunction with fluorogenic azide probes.Enabled visualization of peptidoglycan synthesis of an intracellular pathogen within live mammalian cells. escholarship.org
Escherichia coliLabeling of newly synthesized DNA with 5-ethynyl-2'-deoxyuridine (EdU), followed by reaction with CalFluor 647 azide.Showcased robust alkyne-dependent labeling in bacteria with significantly higher signal over background compared to other dyes. nih.gov

Comparative Studies and Future Research Directions

Comparison of CalFluor 555 Azide (B81097) with Other Fluorogenic Azide Probes

CalFluor 555 azide is a fluorogenic probe that remains non-fluorescent until it reacts with an alkyne-containing molecule through a process known as click chemistry. medchemexpress.comevitachem.cominvivochem.com This "turn-on" mechanism is a key feature of the CalFluor series of dyes, which are designed based on the principle of photoinduced electron transfer (PeT). nih.govnih.gov The azide group effectively quenches the fluorescence of the dye scaffold until it is converted into a triazole, thereby restoring its native fluorescence. vulcanchem.com This family of probes, including CalFluor 555, spans the visible spectrum, offering a range of colors for multiplexed imaging. nih.govnih.gov

Performance Against Traditional Non-Fluorogenic Dyes (e.g., AlexaFluor)

A significant advantage of CalFluor 555 azide is its superior performance in no-wash imaging conditions compared to traditional, non-fluorogenic dyes like AlexaFluor. nih.gov Traditional dyes are constitutively fluorescent, meaning they emit light regardless of whether they have bound to their target. This often leads to high background fluorescence from unreacted probes, which can obscure the specific signal, especially in complex biological systems like living cells or tissues where washing steps are problematic. nih.govaxispharm.com

In comparative studies, CalFluor probes have demonstrated significantly higher signal-over-background ratios than their non-fluorogenic counterparts. nih.gov For instance, when labeling alkyne-modified biomolecules, the fluorescence turn-on of CalFluors provides a clear, target-specific signal, while the signal from non-fluorogenic probes like AlexaFluor 647 alkyl azide can be lost in the background noise even after washing. nih.gov This is particularly evident in in vivo applications, such as imaging glycans in developing zebrafish, where high levels of background fluorescence from unreacted AlexaFluor 594 alkyl azide obscured any specific labeling. nih.gov

FeatureCalFluor 555 AzideAlexaFluor 555 Azide
Mechanism Fluorogenic (Turn-on)Non-fluorogenic (Always on)
Signal-to-Background HighLow (in no-wash conditions)
Washing Requirement Minimal to none nih.govnih.govaxispharm.comRequired to reduce background nih.gov
Suitability for Live Imaging High nih.govaxispharm.comCan be problematic due to background nih.gov

This table provides a comparative overview of the general characteristics of CalFluor 555 azide and a traditional non-fluorogenic dye like AlexaFluor 555 azide.

Distinct Advantages Over Other Fluorogenic Systems

The design of the CalFluor probes, including CalFluor 555, incorporates zwitterionic tails which help to reduce non-specific binding. nih.gov This is an improvement over earlier fluorogenic probes that sometimes exhibited higher background fluorescence due to non-specific interactions with cellular components. nih.gov The unified design principle based on photoinduced electron transfer allows for the creation of a palette of fluorogenic probes with emissions across the visible spectrum, from green to far-red, simply by modifying the core fluorophore structure. nih.govnih.gov This versatility is a significant advantage for multicolor imaging experiments. nih.gov

Innovations in Probe Design and Application

The unique properties of CalFluor 555 azide have paved the way for innovative applications and further refinements in probe design.

Development of CalFluor 555 Azide for Specific Organelle Targeting

A growing area of research involves the development of fluorescent probes that can target specific cellular organelles. mdpi.comnih.gov This allows for the study of biological processes within the context of their subcellular location. While the core CalFluor 555 azide is a versatile labeling reagent, it can be conjugated to molecules that have a natural affinity for specific organelles. mdpi.com For example, by attaching CalFluor 555 azide to a molecule that localizes to the mitochondria or the endoplasmic reticulum, researchers can specifically visualize alkyne-labeled biomolecules within these compartments. acs.org This strategy has been used to map the subcellular localization of lipid probes. acs.org Future designs could incorporate targeting moieties directly into the probe structure to create organelle-specific "turn-on" sensors. acs.org

Integration with Other Bioorthogonal Chemistries

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The click reaction between an azide and an alkyne is a prime example. evitachem.com The field of bioorthogonal chemistry is expanding, with the development of new reaction pairs. acs.org CalFluor 555 azide, as an azide-functionalized probe, is well-positioned to be integrated with these emerging bioorthogonal strategies. For instance, it can be used in combination with other bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) or the inverse-electron-demand Diels-Alder reaction, for multi-component labeling studies. acs.orgresearchgate.net This allows for the simultaneous tracking of different molecular species within a single experiment.

Emerging Research Frontiers

The future of fluorogenic probes like CalFluor 555 azide is bright, with several exciting research frontiers on the horizon.

One major direction is the development of probes with even better photophysical properties, such as increased brightness and photostability, and emission wavelengths further into the near-infrared (NIR) region. escholarship.org NIR probes are highly desirable for in vivo imaging because light in this region can penetrate deeper into tissues with less scattering and autofluorescence.

Another area of active research is the creation of "smart" probes that respond to specific biological stimuli beyond the presence of an alkyne. mit.edu This could include probes that are activated by a particular enzyme, a change in pH, or the presence of a specific metabolite. rsc.org The design of such probes often involves incorporating auxiliary groups that can modulate the probe's sensitivity and selectivity. rsc.org

Potential for Quantitative Imaging and High-Throughput Screening

The fluorogenic nature of CalFluor 555 azide is central to its potential in quantitative imaging. thermofisher.commedchemexpress.com Unlike "always-on" fluorescent dyes that generate high background signals from unreacted molecules, CalFluor 555 azide is virtually non-fluorescent until it undergoes a click reaction with an alkyne-tagged target. medchemexpress.combroadpharm.commedchemexpress.com This reaction, typically a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), converts the azide to a highly fluorescent triazole, leading to a significant increase in signal intensity with minimal background. nih.govresearchgate.net This high signal-to-noise ratio is critical for quantitative analysis, as the fluorescence intensity directly correlates with the amount of labeled biomolecule.

The ability to perform labeling with minimal or no wash steps is a major advantage. nih.gov In comparative studies, CalFluor probes labeled cells far more intensely and with less background than other fluorogenic probes like 3-azido-7-hydroxycoumarin (B34554) and non-fluorogenic dyes such as AlexaFluor 594 alkyl azide, where high background from unreacted probe can obscure the desired signal. nih.gov While some minor background fluorescence can be observed with CalFluor 555 azide at higher concentrations (e.g., 10 µM), a single wash step is typically sufficient to eliminate it. nih.govamazonaws.com This feature is particularly valuable for imaging in large tissue samples or whole organisms where washing out excess reagents is impractical. nih.gov

These characteristics make CalFluor 555 azide and its analogs highly suitable for high-throughput screening (HTS) applications. google.com HTS formats, which often involve automated analysis in microplates, benefit from homogeneous, "no-wash" assays that simplify workflows and reduce variability. nih.gov A fluorogenic CuAAC-based liposomal permeation assay has been developed that is compatible with HTS, demonstrating the potential for using probes like CalFluors to screen large combinatorial libraries. nih.gov The robust and rapid nature of the fluorescence turn-on allows for real-time monitoring and quantification, essential for screening chemical modulators of biological processes or identifying drug candidates. nih.govgoogle.com

PropertyCalFluor 555 azide (pre-click)CalFluor 555 triazole (post-click)Fold Enhancement
Excitation Max (λmax) 555 nm557 nmN/A
Emission Max (λem) 577 nm580 nmN/A
Fluorescence Quantum Yield (Φfl) 0.01780.351~20x
Table 1: Photophysical properties of CalFluor 555 azide before and after Cu-catalyzed click reaction, demonstrating the significant enhancement in fluorescence quantum yield. Data sourced from a study of CalFluor probes. nih.gov

Advanced Strategies for Enhancing Reactivity and Biocompatibility

While CalFluor 555 azide is a powerful tool, research continues to focus on strategies to further improve its performance in demanding biological systems, particularly in live-cell and in vivo imaging. nih.govmdpi.com Key areas of development include enhancing reaction kinetics and improving biocompatibility.

Enhanced Reactivity: The speed of the CuAAC reaction is crucial for capturing dynamic biological processes. Research has shown that electron-rich aryl azides, a category the CalFluor series belongs to, exhibit more rapid copper-catalyzed click reactions compared to other azide probes. nih.gov However, the efficiency of the reaction and the toxicity of the copper catalyst remain areas for improvement, especially for intracellular labeling in living cells. biorxiv.orgresearchgate.net A significant advancement is the development of novel, biocompatible copper ligands. For instance, a DNA oligomer-conjugated CuAAC ligand (BTT-DNA) has been created that increases the local concentration of copper, enabling up to a 10-fold lower concentration of the copper catalyst to be used while still accelerating reaction rates. researchgate.net This new ligand enhances the intracellular labeling of nascent biomolecules using fluorogenic dyes like the CalFluors, making the process more efficient and less toxic to living systems. biorxiv.orgresearchgate.net

Enhanced Biocompatibility: Minimizing non-specific interactions and cellular toxicity is paramount for live-cell imaging. u-strasbg.fr The CalFluor probes were designed with zwitterionic tails, a feature that helps to reduce non-specific binding to cellular components. nih.gov In comparative studies, CalFluor probes showed lower background fluorescence than predecessor probes that were either sulfated or contained oligoethylene glycol linkers, highlighting the benefit of the zwitterionic design in reducing non-specific interactions. nih.gov Further strategies to enhance biocompatibility focus on reducing the toxicity associated with the CuAAC reaction itself. The development of ligands like BTT-DNA that lower the required copper concentration directly improves the biocompatibility of the labeling procedure, as high concentrations of copper are toxic to cells. biorxiv.orgresearchgate.net These advancements pave the way for more robust and less perturbative long-term imaging of biological processes in their native environments. biorxiv.org

Q & A

Q. What are the key spectral properties of CalFluor 555 azide (chloride), and how do they influence experimental design for fluorescence imaging?

CalFluor 555 azide exhibits a maximum absorption wavelength of 557 nm and emission at 577 nm, with a fluorescence quantum yield (QY) of 0.0174 in its unreacted state. Upon click chemistry conjugation (e.g., forming triazole via copper-catalyzed azide-alkyne cycloaddition), its QY increases to 0.604, a 35-fold enhancement . These properties necessitate careful selection of excitation lasers (e.g., 561 nm laser lines) and emission filters (e.g., 580–600 nm bandpass) to maximize signal-to-noise ratios. Researchers should also verify compatibility with standard orange fluorescence channels (e.g., TRITC/Cy3 filters) to avoid spectral bleed-through in multi-color experiments .

Q. What are the recommended protocols for conjugating CalFluor 555 azide to biomolecules via click chemistry?

Optimal conjugation involves a 1:3 molar ratio of alkyne-functionalized biomolecule (e.g., proteins, oligonucleotides) to CalFluor 555 azide, incubated with 1 mM CuSO₄ and 2.5 mM sodium ascorbate in PBS (pH 7.4) for 1–2 hours at 37°C . Post-reaction, purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted dye and copper catalysts. Validate labeling efficiency via absorbance spectroscopy (e.g., A₂₈₀/A₅₅₅ ratio for protein conjugates) and confirm fluorescence activation using in-gel imaging or flow cytometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence intensity when using CalFluor 555 azide in different biological systems?

Inconsistent signals may arise from environmental factors (e.g., polarity-sensitive QY variations) or quenching in dense cellular compartments (e.g., lysosomes). To address this:

  • Perform in vitro calibration curves using conjugated standards under varying pH/buffer conditions .
  • Include internal controls (e.g., a non-clickable azide dye) to distinguish specific labeling from background .
  • Use super-resolution microscopy to assess spatial distribution artifacts in crowded environments .

Q. What strategies optimize the use of CalFluor 555 azide in multi-color imaging setups to minimize spectral overlap?

CalFluor 555’s emission (577 nm) overlaps with Alexa Fluor 594 (~617 nm) and Cy3 (~570 nm). To mitigate crosstalk:

  • Pair it with far-red dyes (e.g., CalFluor 647, emission 674 nm) for sequential imaging .
  • Apply spectral unmixing algorithms if simultaneous acquisition is required .
  • Validate channel specificity using single-dye controls and adjust laser power/emission ranges to suppress bleed-through .

Q. How does the fluorescence stability of CalFluor 555 azide compare to other azide-functionalized dyes under prolonged illumination?

CalFluor 555 azide demonstrates superior photostability compared to non-fluorogenic azides (e.g., AF555 azide), as its QY increases post-conjugation, reducing exposure time requirements . However, prolonged illumination (>5 min at 50% laser power) can still cause photobleaching. To enhance stability:

  • Use antifade mounting media (e.g., ProLong Diamond) for fixed-cell imaging .
  • For live-cell tracking, limit exposure cycles and employ oxygen-scavenging systems (e.g., glucose oxidase/catalase) .

Methodological Best Practices

Q. How should researchers document the use of CalFluor 555 azide in publications to ensure reproducibility?

Follow guidelines from Beilstein Journal of Organic Chemistry and 色谱:

  • Report dye concentration, conjugation ratios, and purification methods in the "Experimental" section .
  • Include absorbance/emission spectra and QY values for conjugated vs. free dye in supplementary materials .
  • Disclose batch-specific variability (e.g., lot number, storage conditions) and validate key findings with orthogonal methods (e.g., mass spectrometry for labeling efficiency) .

Q. What are critical controls for validating click chemistry efficiency with CalFluor 555 azide?

Essential controls include:

  • No-alkyne control : Omit the alkyne substrate to detect non-specific azide binding .
  • Copper-free control : Use DBCO-alkyne reactions to assess copper-dependent artifacts .
  • Competition assay : Add excess free azide to confirm signal reduction in a dose-dependent manner .

Troubleshooting & Data Contradictions

Q. Why might CalFluor 555 azide show reduced activation in certain cellular compartments?

Copper-dependent click reactions are inefficient in intracellular environments due to copper toxicity and limited catalyst penetration. Solutions:

  • Use strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-conjugated targets .
  • Pre-complex copper with ligands (e.g., THPTA) to enhance biocompatibility and reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.